ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S2 and its molecular weight is 400.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of thiophene and indole, both of which are known to interact with a variety of biological targets
Mode of Action
Given its structural similarity to other thiophene and indole derivatives, it is likely that it interacts with its targets in a similar manner . This typically involves binding to the target protein and modulating its activity, leading to downstream effects on cellular function.
Biochemical Pathways
Thiophene and indole derivatives have been shown to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Result of Action
Given its structural similarity to other thiophene and indole derivatives, it is likely to have similar effects, such as modulating protein activity, altering cellular signaling pathways, and potentially exerting anti-inflammatory, anticancer, or antimicrobial effects .
Properties
IUPAC Name |
ethyl 2-[[2-(1H-indol-3-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-2-25-20(24)18-13-7-5-9-15(13)27-19(18)22-17(23)11-26-16-10-21-14-8-4-3-6-12(14)16/h3-4,6,8,10,21H,2,5,7,9,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWRTTIMCCNXSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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